

Maralixibat clinical pharmacology overview

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Compound Focus: Maralixibat Chloride

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Mechanism of Action & Pharmacodynamics

Maralixibat is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT) [1]. Its core mechanism involves:

- IBAT Inhibition:** Maralixibat localizes to the lumen of the distal small intestine and binds to IBAT, preventing the reabsorption of bile acids from the gut into the enterohepatic circulation [1].
- Increased Fecal Excretion:** Blocked reuptake increases bile acid excretion in feces, reducing the overall bile acid pool and lowering serum bile acid (sBA) levels [1].
- Pruritus Reduction:** Elevated sBA levels are strongly correlated with the severity of cholestatic pruritus. By reducing sBAs, maralixibat alleviates this debilitating symptom [1].

The diagram below illustrates this mechanism and its physiological effects.

Maralixibat inhibits ileal bile acid reuptake, increasing fecal excretion and reducing serum bile acids to alleviate pruritus.

Clinical Efficacy & Key Trial Data

Maralixibat's efficacy is demonstrated in multiple pivotal trials. The structured data from key studies is summarized below.

Table 1: Key Efficacy Outcomes from Pivotal Clinical Trials [1] [2] [3]

Trial & Population	Primary Endpoint(s)	Key Efficacy Results
<p> ICONIC (ALGS) [1] • ItchRO (Pruritus) • sBA levels • Significant and sustained pruritus reduction through 4 years. • Significant sBA reduction vs. placebo. MARCH-PFIC (PFIC) [2] [3] • Pruritus • sBA levels • Bilirubin • Growth (weight z-score) • Statistically significant improvements in pruritus (p < .0001). • Significant sBA reduction (p < .0001). • Significant bilirubin improvement (p = .0471). • Significant growth improvement (p = .0391). </p>		

Table 2: Indirect Comparison with Odevixibat (PFIC Population) [2]

Outcome Measure	Maralixibat vs. Odevixibat (120 µg/kg)
sBA Responders	Significantly greater proportion with maralixibat (Treatment Difference: 32.3% , 95% CI: 1.1% to 63.4%).
Change in sBA	Greater reduction from baseline with maralixibat.
Safety Profile	Comparable, but maralixibat AEs were typically milder (75% mild vs. 45% for odevixibat).

Dosing, Formulations, and Pharmacokinetics

- **Formulations:** Oral solution (**9.5 mg/mL**) and a **once-daily tablet** approved in April 2025 [4] [3]. The tablet offers a convenient option for older children and adolescents.
- **Dosing:** Weight-based. Starts at **198 mcg/kg once daily**, increasing after one week to a maintenance dose of **380 mcg/kg once daily**. Maximum daily dose is **28.5 mg (3 mL)** for patients over 70 kg [5].
- **Pharmacokinetics:** The available documents do not provide detailed pharmacokinetic parameters (e.g., C_{max}, T_{max}, half-life). As an orally administered drug with local action in the gut, systemic exposure is expected to be low.

Safety and Updated Contraindications

The FDA updated prescribing information for maralixibat in June 2025 to include [4]:

- **New Contraindication:** Patients with prior or active serious hepatic events, including variceal hemorrhage and hepatic encephalopathy.
- **Expanded Warnings:** Highlighting the risk of bleeding related to pre-existing fat-soluble vitamin (FSV) deficiency.
- **Common Adverse Events:** Include gastrointestinal disturbances such as abdominal pain and diarrhea [1] [5].

Conclusion for Researchers

Maralixibat represents a targeted therapeutic approach for cholestatic pruritus. Its mechanism of action directly addresses the pathophysiological role of bile acids. Clinical data demonstrate significant and sustained improvements in pruritus, serum bile acids, and other key markers, with a generally manageable safety profile, though requires vigilance for hepatic and bleeding risks.

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